Cas no 1592489-89-8 (CID 116092259)

CID 116092259 structure
Nombre del producto:CID 116092259
Número CAS:1592489-89-8
MF:C9H17ClO
Megavatios:176.683682203293
CID:5284262
CID 116092259 Propiedades químicas y físicas
Nombre e identificación
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- CID 116092259
- Cyclobutane, 1-(chloromethyl)-1-(2-methoxy-1-methylethyl)-
-
- Renchi: 1S/C9H17ClO/c1-8(6-11-2)9(7-10)4-3-5-9/h8H,3-7H2,1-2H3
- Clave inchi: BNKKALPTAZVWOG-UHFFFAOYSA-N
- Sonrisas: C1(CCl)(C(C)COC)CCC1
Propiedades experimentales
- Denso: 0.999±0.06 g/cm3(Predicted)
- Punto de ebullición: 206.5±13.0 °C(Predicted)
CID 116092259 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01122464-1g |
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
1592489-89-8 | 95% | 1g |
¥7245.0 | 2023-04-10 | |
Enamine | EN300-675737-0.5g |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
1592489-89-8 | 0.5g |
$1399.0 | 2023-03-11 | ||
Enamine | EN300-675737-1.0g |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
1592489-89-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-675737-10.0g |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
1592489-89-8 | 10.0g |
$6266.0 | 2023-03-11 | ||
Enamine | EN300-675737-0.1g |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
1592489-89-8 | 0.1g |
$1283.0 | 2023-03-11 | ||
Enamine | EN300-675737-5.0g |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
1592489-89-8 | 5.0g |
$4226.0 | 2023-03-11 | ||
Enamine | EN300-675737-2.5g |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
1592489-89-8 | 2.5g |
$2856.0 | 2023-03-11 | ||
Enamine | EN300-675737-0.05g |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
1592489-89-8 | 0.05g |
$1224.0 | 2023-03-11 | ||
Enamine | EN300-675737-0.25g |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
1592489-89-8 | 0.25g |
$1341.0 | 2023-03-11 |
CID 116092259 Literatura relevante
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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